molecular formula C20H14ClN5O3 B11375816 1-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11375816
M. Wt: 407.8 g/mol
InChI Key: JYXKWGLUSNHDHQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, followed by the construction of the pyridazine core and the final coupling to form the target compound. Common reagents used in these steps include chlorinating agents, oxidizing agents, and coupling reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like nitro, amino, or alkyl groups .

Scientific Research Applications

1-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H14ClN5O3

Molecular Weight

407.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H14ClN5O3/c1-12-2-4-13(5-3-12)17-19(25-29-24-17)22-20(28)18-16(27)10-11-26(23-18)15-8-6-14(21)7-9-15/h2-11H,1H3,(H,22,25,28)

InChI Key

JYXKWGLUSNHDHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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